REACTION_CXSMILES
|
C[O:2][C:3]1[S:4][C:5]([CH:10]=[O:11])=[C:6]([O:8]C)[N:7]=1.ClCCl.P(Br)(Br)Br>CCOCC>[CH:10]([CH:5]1[S:4][C:3](=[O:2])[NH:7][C:6]1=[O:8])=[O:11]
|
Name
|
|
Quantity
|
0.01 mol
|
Type
|
reactant
|
Smiles
|
COC=1SC(=C(N1)OC)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(Br)(Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Reaction progress
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C1C(=O)NC(=O)S1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |